molecular formula C20H28ClN5O4 B10992644 ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B10992644
M. Wt: 437.9 g/mol
InChI Key: FWYTVXXUHSXUOL-UHFFFAOYSA-N
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Description

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a distinct bispiperazine scaffold, a structure frequently encountered in the development of pharmacologically active agents . One piperazine ring is substituted with a 4-chlorophenyl group, a common motif in drug discovery that can influence target binding and physicochemical properties . The second piperazine is incorporated within an ethyl carbamate group (urethane), which can serve as a key synthetic intermediate or a protective group in multi-step organic syntheses. The two piperazine rings are linked by a glycyl (aminoacetyl) spacer, forming a carboxamide bridge that provides conformational flexibility and potential for hydrogen bonding with biological targets. Piperazine-containing compounds are renowned for their versatility and are found in molecules with a wide spectrum of biological activities. They are often utilized as key building blocks to optimize the pharmacokinetic and physicochemical properties of lead compounds in drug discovery programs . The presence of this specific architecture makes this compound a valuable reagent for researchers exploring new chemical entities, particularly in the fields of oncology and central nervous system (CNS) disorders. It can be used as a core scaffold for the development of novel enzyme inhibitors or receptor modulators, or as a sophisticated synthetic intermediate for the construction of more complex molecular architectures. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C20H28ClN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28)

InChI Key

FWYTVXXUHSXUOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Sequential Carbamate-Amide Coupling

This approach involves synthesizing the 4-(4-chlorophenyl)piperazine-1-carbonyl chloride intermediate, followed by its reaction with glycine ethyl ester to form the glycyl spacer. Subsequent coupling with ethyl piperazine-1-carboxylate yields the target compound. The use of chloroformate-activating agents, such as phenyl chloroformate, facilitates carbamate linkages under mild conditions (0–25°C).

Fragment Condensation

Pre-formed segments—4-(4-chlorophenyl)piperazine, glycyl chloride, and ethyl piperazine-1-carboxylate—are condensed in a one-pot reaction. This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid side products.

Solid-Phase Synthesis

Though less common for piperazine derivatives, solid-phase techniques using resin-bound intermediates have been explored for analogous compounds. This method enhances purity but necessitates specialized equipment.

Detailed Stepwise Synthesis Protocol

Preparation of 4-(4-Chlorophenyl)piperazine-1-carbonyl Chloride

The synthesis begins with the conversion of 4-(4-chlorophenyl)piperazine to its carbonyl chloride derivative. Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) at 0°C is employed, yielding the intermediate in >90% purity. The reaction is monitored via thin-layer chromatography (TLC) until completion (2–4 hours).

Glycine Ethyl Ester Coupling

The carbonyl chloride intermediate is reacted with glycine ethyl ester in dimethylformamide (DMF) at 0–10°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. After 3 hours, the mixture is quenched with ice water, and the product—N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycine ethyl ester—is extracted with ethyl acetate (yield: 85–92%).

Final Coupling with Ethyl Piperazine-1-carboxylate

The glycyl intermediate is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and reacted with ethyl piperazine-1-carboxylate at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to afford the target compound in 76–82% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (0–10°C) during carbamate formation minimize side reactions, while DMF enhances solubility of polar intermediates. Substituting DMF with acetonitrile (MeCN) reduces yields by 15–20%, as noted in comparative studies.

Catalytic and Stoichiometric Considerations

Excess TEA (2.5 equivalents) ensures complete deprotonation of glycine ethyl ester, while CDI (1.2 equivalents) optimizes amide bond formation. Stoichiometric imbalances >10% lead to dimerization byproducts.

Workup and Purification

Quenching with saturated sodium bicarbonate (NaHCO₃) prevents acid-mediated degradation. Centrifugal filtration and vacuum drying (40–50°C, −0.1 MPa) yield crystalline products with >98% HPLC purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.21 (t, 3H, CH₂CH₃), δ 3.15–3.45 (m, 16H, piperazine-CH₂), δ 4.12 (q, 2H, OCH₂), δ 6.85–7.25 (m, 4H, Ar-H).

  • IR (KBr): Bands at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II), 1245 cm⁻¹ (C-O ester).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) reveals a single peak at 4.3 minutes, confirming >99% purity. Mass spectrometry (ESI-MS) corroborates the molecular ion at m/z 438.9 [M+H]⁺.

Comparative Analysis of Synthetic Routes

ParameterSequential CouplingFragment CondensationSolid-Phase Synthesis
Yield76–82%65–70%50–55%
Purity (HPLC)>98%90–95%85–90%
ScalabilityHighModerateLow
Equipment CostLowLowHigh

Data synthesized from Refs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate exhibit significant affinity for dopamine receptors, particularly D4 receptors. These interactions suggest potential use in treating schizophrenia and other psychotic disorders. For instance, studies have shown that derivatives can effectively modulate dopaminergic activity, leading to reduced symptoms in animal models of psychosis .

Antidepressant Effects

Some studies have explored the antidepressant potential of piperazine derivatives. The structural similarity of this compound to known antidepressants suggests it may influence serotonin pathways, providing a basis for further investigation into its efficacy as an antidepressant agent .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier raises interest in its neuroprotective properties. Research has indicated that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress, making them candidates for neurodegenerative disease treatment .

Case Study 1: Dopamine D4 Receptor Affinity

A study examining the binding affinity of various piperazine derivatives found that this compound exhibited a high affinity for dopamine D4 receptors (IC50 = 12 nM). This suggests its potential as a therapeutic agent in managing disorders linked to dopaminergic dysregulation .

Case Study 2: Synthesis and Characterization

In a detailed synthesis report, researchers outlined the method for creating this compound using a series of reactions that confirmed high yields (up to 85%) and purity levels suitable for biological testing. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and integrity of the compound .

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.

Biological Activity

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an ethyl ester group, and a chlorophenyl moiety, which suggest diverse interactions within biological systems. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H28ClN5O4, with a molecular weight of 437.9 g/mol. Its structural complexity allows it to engage in various biological interactions, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the modulation of neurotransmitter receptors. This compound may interact with several receptor types:

  • Dopamine Receptors : Compounds related to this structure have shown high affinity for dopamine D4 receptors, which are involved in the regulation of mood and cognition. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the D4 receptor, demonstrating potent activity .
  • Serotonin Receptors : Similar piperazine derivatives have also been studied for their interactions with serotonin receptors, which play crucial roles in mood regulation and anxiety .

In Vitro and In Vivo Studies

The specific biological effects of this compound require further empirical studies. Initial investigations suggest that it may possess:

  • Antidepressant-like Effects : Given its structural similarities to known antidepressants that target serotonin and dopamine pathways.
  • Anti-inflammatory Properties : Some derivatives have shown promise in treating inflammatory conditions, potentially through modulation of immune responses.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting from appropriate precursors such as chlorophenyldihydroxy compounds.
  • Acid Chloride Reaction : The piperazine derivative is acylated using carbonic acid derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the potential applications of related compounds:

StudyFindings
High affinity for dopamine D4 receptors with selectivity over D2 receptors.
Structural modifications led to enhanced receptor binding profiles and improved pharmacokinetic properties.
Investigated anti-inflammatory effects in vitro, demonstrating potential therapeutic applications in respiratory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with 4-Chlorophenyl Substituents

Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate ()
  • Structure : Contains a 4-chlorophenylpiperazine group linked to a branched ethyl ester.
  • Synthesis: Synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.
  • Key Differences : Lacks the glycyl-piperazine bridge but shares the 4-chlorophenylpiperazine core. The branched ester may reduce steric hindrance compared to the target compound’s linear glycyl linkage.
  • Data : Reported IR, NMR, and mass spectral data confirm structural integrity .
N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride ()
  • Structure : Simplifies the target compound by replacing the glycyl-piperazine-ethyl carboxylate with a carboxamide group.
  • Data : Molecular weight = 276.16 g/mol; crystal structure confirms a chair conformation for the piperazine ring .
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide ()
  • Structure : Features a benzamide group linked via an ethyl spacer to 4-chlorophenylpiperazine.
  • Data : Molecular formula = C₂₀H₂₄ClN₃O₂; molecular weight = 373.88 g/mol .

Piperazine Derivatives with Aryl Substituents and Ester/Carboxamide Groups

Ethyl 4-[N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate ()
  • Structure : Incorporates a sulfonyl group and 3,4-dimethylphenyl substituent.
  • Data : CAS 428473-85-2; molecular formula = C₂₂H₂₇N₃O₅S .
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate ()
  • Structure : Substitutes 4-chlorophenyl with 2,6-difluorophenyl.
  • Key Differences : Fluorine’s electronegativity may enhance bioavailability but reduce steric bulk compared to chlorine.
  • Data : Molecular formula = C₁₄H₁₆F₂N₂O₃; molecular weight = 298.29 g/mol .

Piperazine Derivatives with Glycyl-Like Linkages

Ethyl 4-{N-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate ()
  • Structure : Features a sulfonamide-glycyl hybrid linker with a 3-chloro-4-methoxyphenyl group.
  • Data : CAS 714213-43-1 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
Target Compound* C₁₉H₂₄ClN₅O₄ 430.88 (calculated) Piperazine, glycyl, ethyl carboxylate -
Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate C₁₃H₁₆ClN₂O₂ 276.73 Branched ester, 4-chlorophenyl
N-(4-Chlorophenyl)piperazine-1-carboxamide HCl C₁₁H₁₅Cl₂N₃O 276.16 Carboxamide, hydrochloride salt
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate C₁₄H₁₆F₂N₂O₃ 298.29 Difluorophenyl, ester

*Calculated using IUPAC naming tools due to lack of direct evidence.

Implications of Structural Variations

  • 4-Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic size may enhance receptor binding through hydrophobic interactions, while fluorine improves metabolic stability .
  • Ester vs. Carboxamide : Esters (e.g., ) may undergo hydrolysis in vivo, whereas carboxamides () offer greater stability .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization
1DCM, DIPEA, 0°C→RTSlow addition of acyl chloride to prevent dimerization
2Ethyl chloroformate, 40°CExcess reagent (1.2 eq) for complete esterification

Basic: How is structural confirmation achieved post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify piperazine ring protons (δ 2.4–3.8 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., C: 61.71% observed vs. 61.67% calculated) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes upon decomposition .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: How to design target identification assays?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^3H-labeled analogs to quantify affinity for serotonin/dopamine receptors .
  • In Vitro Enzymatic Assays : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, IC50_{50} determination via MTT assay) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in GPCRs (e.g., 5-HT1A_{1A} receptors) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on piperazine derivatives to predict ADMET properties .

Advanced: How to resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding Ki values) using random-effects models .
  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) if radioligand data is inconsistent .

Advanced: What strategies improve metabolic stability?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .
  • Prodrug Design : Mask carboxylate groups with tert-butyl esters for enhanced oral bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products in liver microsomes .

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